2-(Naphthalen-2-yloxy)-1-[4-(propan-2-yl)piperazin-1-yl]ethanone is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound belongs to a class of chemicals that incorporate a piperazine ring and a naphthalenic moiety, which are often associated with various biological activities.
The compound can be synthesized through various chemical reactions involving readily available precursors. It is primarily sourced from chemical suppliers specializing in organic compounds.
This compound is classified as an organic molecule with the following characteristics:
The synthesis of 2-(Naphthalen-2-yloxy)-1-[4-(propan-2-yl)piperazin-1-yl]ethanone typically involves several key steps:
The synthesis may also be scaled for industrial production, employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
The molecular formula for 2-(Naphthalen-2-yloxy)-1-[4-(propan-2-yl)piperazin-1-yl]ethanone is . Its structural representation includes:
| Property | Value |
|---|---|
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 2-naphthalen-2-yloxy-1-(4-propan-2-ylpiperazin-1-yl)ethanone |
| InChI | InChI=1S/C19H24N2O2/c1-15(2)20-9... |
| InChI Key | MYDPRFCMOSABMU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
The compound can undergo various chemical reactions, including:
The compound exhibits typical characteristics associated with organic molecules, including solubility in organic solvents and stability under standard laboratory conditions.
Key chemical properties include:
Relevant data indicates that this compound's stability and reactivity make it suitable for various synthetic applications.
The primary applications of 2-(Naphthalen-2-yloxy)-1-[4-(propan-2-yl)piperazin-1-yl]ethanone include:
This compound exemplifies significant potential across multiple scientific domains, warranting further research into its properties and applications.
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7